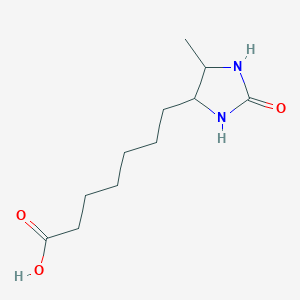

7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid

Description

Systematic IUPAC Name and CAS Registry Number

The compound 7-(5-methyl-2-oxoimidazolidin-4-yl)heptanoic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name reflects its structural components: a seven-carbon heptanoic acid chain substituted at the seventh position with a 5-methyl-2-oxoimidazolidin-4-yl group. This nomenclature prioritizes the longest carbon chain (heptanoic acid) and specifies the substituent’s position and structure.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 88193-34-4 , a unique identifier that distinguishes it from other substances in global chemical databases. The CAS registry ensures unambiguous communication across scientific and regulatory contexts, particularly in pharmaceutical and chemical research.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₁H₂₀N₂O₃ , corresponding to a molecular weight of 228.29 g/mol . The structure comprises two distinct moieties:

- A heptanoic acid backbone (CH₃(CH₂)₅COOH), which provides the compound’s carboxylic acid functionality.

- A 5-methyl-2-oxoimidazolidin-4-yl group fused to the seventh carbon of the heptanoic acid chain. This heterocyclic ring contains two nitrogen atoms and one ketone group, with a methyl substituent at the fifth position.

Structural isomerism in this compound arises primarily from the positioning of the imidazolidinone ring and the methyl group. Potential isomers include variants where the methyl group occupies different positions on the ring (e.g., 4-methyl or 6-methyl) or where the imidazolidinone is attached to alternative carbons of the heptanoic acid chain. However, no specific isomers of this compound are documented in the literature provided.

Registry in Major Chemical Databases

This compound is cataloged in several authoritative chemical databases, ensuring accessibility for researchers:

- PubChem : While no direct PubChem entry is cited in the provided sources, related compounds such as dethiobiotin analogs (e.g., CID 643 for dl-desthiobiotin) share structural similarities, highlighting the compound’s relevance in biochemical pathways.

- ChemSpider : Specific entries for this compound are not detailed in the provided data, but derivatives like 7-(2-amino-4,6-dihydroxy-5-pyrimidinyl)heptanoic acid hydrochloride (ChemSpider ID 23934083) illustrate the diversity of heptanoic acid derivatives in the database.

- Reaxys : As part of Elsevier’s Reaxys database, which curates over 283 million substances, this compound is indexed with its physicochemical properties, synthetic routes, and literature references.

These registrations facilitate cross-referencing in drug discovery and materials science, enabling researchers to validate synthetic protocols and explore derivative applications.

Properties

CAS No. |

88193-34-4 |

|---|---|

Molecular Formula |

C11H20N2O3 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

7-(5-methyl-2-oxoimidazolidin-4-yl)heptanoic acid |

InChI |

InChI=1S/C11H20N2O3/c1-8-9(13-11(16)12-8)6-4-2-3-5-7-10(14)15/h8-9H,2-7H2,1H3,(H,14,15)(H2,12,13,16) |

InChI Key |

IUMSGXVPHNYFMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid typically involves the cyclization of acyclic precursors. One common method is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles. This reaction leads to the formation of imidazolidin-2-ones, which can then be further functionalized to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process typically requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group in D-dethiobiotin undergoes typical fatty acid derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions (e.g., H₂SO₄, DMAP) to form methyl or ethyl esters. These esters are intermediates for further functionalization.

-

Amidation : Forms stable amides when treated with amines (e.g., ethylenediamine) using coupling agents like EDC or DCC.

Table 1: Reaction Conditions and Products

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, generating CO₂ and a hydrocarbon chain. This reaction occurs at elevated temperatures (>150°C) or via radical intermediates:

Enzymatic Carboxylation

D-dethiobiotin is a substrate for ATP-dependent dethiobiotin synthetase (BioD) in Mycobacterium tuberculosis. The enzyme catalyzes CO₂ insertion between N7 and N8 of 7,8-diaminopelargonic acid (DAPA), forming a ureido ring :

Key Enzymatic Parameters

| Parameter | Value |

|---|---|

| Optimal pH | 7.5–8.0 |

| Kₐ (ATP) | 75 μM |

| Kₐ (CTP) | 0.16 μM |

| Molecular Weight | 22,455 Da |

This reaction is critical in biotin biosynthesis, with D-dethiobiotin acting as a precursor .

Protein Binding and Competitive Inhibition

D-dethiobiotin binds to biotin-dependent proteins (e.g., streptavidin) with lower affinity than biotin (Kₐ ~10⁻⁷ M vs. 10⁻¹⁵ M for biotin) . This property enables:

-

Competitive inhibition in enzyme assays.

-

Reversible binding for affinity chromatography.

Table 2: FRET-Based Binding Studies with Derivatives

| Probe | Fluorophore | FRET Efficiency (%) | Sensitivity (Iₐ/Iₐ₀) |

|---|---|---|---|

| 12 | Pyrenebutyryl | 42 | 1.0 |

| 14 | 7-Hydroxycoumarin | 38 | 0.33 |

| 15 | DMACA | 29 | 0.17 |

Derivatives like 12–15 were synthesized for Förster resonance energy transfer (FRET) studies, demonstrating utility in quantifying protein-ligand interactions .

Synthetic Modifications

D-dethiobiotin’s imidazolidinone ring undergoes selective modifications:

-

N-Alkylation : Reacts with alkyl halides under basic conditions to form N-substituted derivatives.

-

Oxidation : The 2-oxo group participates in redox reactions, enabling conjugation with fluorescent tags (e.g., dansyl, coumarin) .

This compound’s versatility in esterification, enzymatic carboxylation, and protein binding underpins its roles in metabolic studies, drug development, and biochemical tool design. Continued research focuses on optimizing its derivatives for high-sensitivity diagnostics and targeted therapies.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Development

The compound has been investigated for its potential as an antibiotic agent. Research indicates that derivatives of imidazolidinone compounds exhibit antibacterial properties, which can be attributed to their ability to interfere with bacterial cell wall synthesis. The structure of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid suggests it may act similarly, potentially leading to the development of new antibiotics targeting resistant strains of bacteria.

Anti-inflammatory Activity

Studies have shown that compounds related to this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits. The compound's structural features may contribute to its efficacy in inhibiting pro-inflammatory cytokines.

Biochemical Applications

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes that play roles in the biosynthesis of essential nutrients like biotin, making it a candidate for further research in metabolic engineering and synthetic biology.

Case Study: Inhibition of Biotin Biosynthesis

A notable case study involves the inhibition of dethiobiotin synthetase, an enzyme critical for biotin biosynthesis in Mycobacterium tuberculosis. Compounds similar to this compound have been designed as inhibitors based on their structural similarities to natural substrates. These inhibitors showed promise in disrupting the biotin biosynthesis pathway, which could lead to new treatments for tuberculosis due to the bacterium's reliance on this pathway for survival .

Mechanism of Action

The mechanism of action of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of blood pressure.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The evidence identifies three structurally related compounds (CAS: 51775-26-9, 88193-16-2, and 7695-75-2) with similarity scores of 1.00, indicating high structural overlap . Key differences lie in chain length and substituents, which influence their biochemical and physical properties.

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Chain Length (n) | Substituents on Imidazolidinone | Similarity Score |

|---|---|---|---|---|

| 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid | 88193-34-4 | 7 | 5-Methyl | 1.00 |

| 6-(2-Oxoimidazolidin-4-yl)hexanoic acid | 51775-26-9 | 6 | None | 1.00 |

| 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid | 88193-16-2 | 9 | 5-Methyl | 1.00 |

| 5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid | 7695-75-2 | 5 | 5-Methyl | 1.00 |

Key Findings:

Chain Length Effects: Solubility: Longer chains (e.g., nonanoic acid, n=9) increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability. Shorter chains (e.g., pentanoic acid, n=5) may improve solubility but limit bioavailability due to rapid excretion . Melting Points: In analogous compounds (), longer alkyl chains correlate with lower melting points due to reduced crystallinity. For example, hexanoic acid derivatives (n=6) in had melting points ~180–200°C, while shorter-chain analogs exhibited higher values .

Methylation may also reduce metabolic degradation, as seen in methylated hydrazide derivatives in , which showed improved stability under acidic conditions .

Synthetic Pathways: The target compound and its analogs are likely synthesized via cyclization of urea precursors. In contrast, unmethylated analogs (e.g., CAS: 51775-26-9) may involve direct condensation of hydrazides with aldehydes, as demonstrated in for coumarin derivatives .

Limitations and Notes

- The provided evidence lacks direct pharmacological or thermodynamic data for these compounds, necessitating extrapolation from structural analogs.

Biological Activity

7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is a compound of interest due to its potential biological activities, particularly as a modulator of G-protein coupled receptors (GPCRs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The compound acts primarily as an agonist or partial agonist of GPR43 (also known as FFA2R), a GPCR that plays a significant role in metabolic processes. GPR43 is activated by short-chain fatty acids (SCFAs) and is implicated in the regulation of glucose metabolism, lipid metabolism, and inflammation. Activation of GPR43 has been linked to beneficial effects in conditions such as Type 2 diabetes mellitus (T2DM), dyslipidemia, and obesity .

Key Mechanisms:

- GPR43 Activation : The compound enhances the activity of GPR43, which is expressed in adipocytes and pancreatic beta-cells. This activation can lead to improved insulin sensitivity and glucose tolerance .

- Lipid Metabolism : By modulating GPR43, the compound may influence lipid profiles, reducing triglyceride levels and improving cholesterol balance .

- Anti-inflammatory Effects : The activation of GPR43 is associated with anti-inflammatory responses, which can be beneficial in metabolic disorders characterized by chronic inflammation .

Biological Activity and Therapeutic Implications

Research indicates that this compound shows promise in treating various metabolic disorders. Its biological activity can be summarized as follows:

| Biological Activity | Implication |

|---|---|

| GPR43 Agonism | Potential treatment for T2DM and associated metabolic disorders |

| Lipid Regulation | May reduce dyslipidemia and improve cardiovascular health |

| Anti-inflammatory Action | Could alleviate inflammation in metabolic syndromes |

Case Studies

Several studies have investigated the effects of compounds similar to this compound on metabolic health:

- Study on SCFAs and Insulin Sensitivity :

- Effects on Lipid Profiles :

- Inflammation Reduction :

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid?

- Answer : Synthesis requires careful optimization of reaction parameters such as temperature, solvent selection, and catalyst loading. For imidazolidinone derivatives, refluxing in acetic acid with sodium acetate as a base (e.g., for analogous compounds ) is common. Purification steps like recrystallization (using DMF/acetic acid mixtures) and chromatography are critical to isolate the product. Stability during synthesis must be monitored due to the compound’s sensitivity to hydrolysis.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer : A multi-technique approach is recommended:

- HPLC for purity assessment (≥95% purity threshold).

- FTIR to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxoimidazolidin ring ).

- NMR (¹H/¹³C) to verify structural integrity, with attention to methyl group splitting patterns (e.g., 5-methyl substituent ).

- Mass spectrometry for molecular weight validation.

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and quantify impurities. For similar compounds, oxidative degradation of the imidazolidinone ring and hydrolysis of the heptanoic acid chain are common .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Answer : Quantum chemical calculations (e.g., DFT) can map reaction pathways and identify transition states. ICReDD’s methodology integrates reaction path searches with experimental feedback loops to reduce trial-and-error. For example, simulating nucleophilic attack mechanisms in the imidazolidinone formation step can guide catalyst selection.

Q. What statistical methods are effective for optimizing reaction yield and selectivity?

- Answer : Use Design of Experiments (DoE) to minimize experimental runs. Central Composite Design (CCD) or Box-Behnken models are suitable for nonlinear optimization. For analogous heterocyclic syntheses, factors like temperature, solvent polarity, and reagent stoichiometry significantly impact yield . Response surface methodology (RSM) can identify optimal conditions while accounting for interactions between variables.

Q. How can discrepancies between experimental and computational data be resolved?

- Answer : Apply a multi-scale modeling approach :

Compare DFT-predicted reaction barriers with experimental kinetic data.

Use molecular dynamics (MD) to simulate solvent effects overlooked in static calculations.

Validate with sensitivity analysis (e.g., varying methyl group positions ).

- Feedback loops (experimental → computational refinement) are critical, as demonstrated in ICReDD’s workflow .

Q. What strategies mitigate safety risks during large-scale synthesis?

- Answer : Integrate safety-by-design principles:

- Thermal hazard analysis : Use DSC to identify exothermic decomposition thresholds.

- Process simulation : Tools like Aspen Plus can model heat and mass transfer in reactors.

- Containment protocols : For intermediates with reactive functional groups (e.g., oxoimidazolidin), use inert atmospheres and corrosion-resistant materials .

Q. How can membrane technologies improve purification of this compound?

- Answer : Nanofiltration (NF) membranes with MWCO ~300–500 Da can separate the product (MW ~241 g/mol) from smaller impurities. For acidic compounds like heptanoic acid derivatives, pH-adjusted solutions enhance membrane selectivity by ionizing the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.